Rac-3'-O-Desethyl-3'-O-methyl Apremilast is a chemical compound related to Apremilast, a phosphodiesterase 4 inhibitor used primarily for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. This compound is significant in pharmaceutical research due to its structural modifications that may influence its pharmacological properties and therapeutic efficacy.
Apremilast was developed by Celgene Corporation and is marketed under the brand name Otezla. The synthesis of rac-3'-O-Desethyl-3'-O-methyl Apremilast involves various chemical transformations starting from commercially available precursors, typically involving chiral amines and specific reagents to achieve the desired modifications.
Rac-3'-O-Desethyl-3'-O-methyl Apremilast falls under the category of small molecule pharmaceuticals, specifically as a synthetic organic compound with potential therapeutic applications. It is classified as a derivative of Apremilast, which itself is an anti-inflammatory agent.
The synthesis of rac-3'-O-Desethyl-3'-O-methyl Apremilast can be achieved through several methodologies, including:
The typical synthetic route involves:
The molecular structure of rac-3'-O-Desethyl-3'-O-methyl Apremilast can be represented by its chemical formula, which includes specific functional groups relevant to its activity:
Key structural data may include:
The synthesis of rac-3'-O-Desethyl-3'-O-methyl Apremilast involves several key reactions:
Reactions are often monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure completion and purity of intermediates .
Rac-3'-O-Desethyl-3'-O-methyl Apremilast acts primarily by inhibiting phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This mechanism reduces inflammation by modulating various signaling pathways involved in immune response.
Pharmacokinetic studies reveal that modifications in the structure can affect absorption, distribution, metabolism, and excretion profiles compared to standard Apremilast .
Rac-3'-O-Desethyl-3'-O-methyl Apremilast is primarily investigated for its potential therapeutic applications in treating inflammatory diseases. Research continues into its efficacy compared to other phosphodiesterase inhibitors, exploring its pharmacological profile and possible advantages in specific patient populations.
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8